N'-(2,4-dichlorobenzoyl)-2-furohydrazide
Description
N'-(2,4-Dichlorobenzoyl)-2-furohydrazide is a diacylhydrazine derivative featuring a 2-furoyl hydrazide backbone substituted with a 2,4-dichlorobenzoyl group. This compound is synthesized via acylation reactions, typically involving the reaction of 2-furoic acid hydrazide with 2,4-dichlorobenzoyl chloride under controlled conditions. Key synthetic steps include maintaining low temperatures (0–5 °C) to prevent disubstitution and ensure monofunctional acylation . The compound’s structure is confirmed through spectral techniques such as IR (C=O stretch ~1680–1712 cm⁻¹), NMR, and mass spectrometry . Its biological relevance stems from structural motifs common in pesticidal and cytotoxic agents, as seen in analogues like N-phenyl(2,4-dichlorobenzoyl)-furan-2-carbohydrazide .
Properties
IUPAC Name |
N'-(2,4-dichlorobenzoyl)furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O3/c13-7-3-4-8(9(14)6-7)11(17)15-16-12(18)10-2-1-5-19-10/h1-6H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDWDFCBSGXCNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
2-Hydroxy-N'-(4-Fluorobenzoyl)benzohydrazide
N'-(2-Fluorobenzoyl)benzohydrazide
- Structure : Features a 2-fluorobenzoyl group.
- Crystallography: Non-planar geometry with dihedral angles of 34.5° between aromatic rings and the CONHNHCO backbone. Disorder in fluorine positioning highlights structural flexibility .
N'-(1-(3-Benzyl-4-Oxoquinazolinyl)propyl)-4-Chloro-N-Phenylbenzohydrazide
- Structure: Incorporates a quinazolinone heterocycle and chloro-phenyl group.
- Biological Activity : Demonstrated cytotoxicity (e.g., against MCF-7 cells), with spectral data (¹H-NMR δ 7.35–8.51 ppm) confirming aromatic interactions .
Analogues with Heterocyclic Modifications
N′-[(E)-2-Furylmethylene]-4-Hydroxybenzohydrazide
3-Chloro-N'-(2-Hydroxy-4-Pentadecylbenzylidene)benzothiophene-2-Carbohydrazide
- Structure : Benzothiophene core with a long pentadecyl chain.
Thiourea and Thiocarbonyl Derivatives
N-(2,4-Dichloro)benzoyl-N’-Phenylthiourea
N-tert-Butyl-2,4-Dichloro-N'-[(2,4-Dichlorophenyl)carbonothioyl]benzenecarbothiohydrazide
Table 1: Structural and Functional Comparison
Hydrogen Bonding and Crystallographic Insights
- N'-(2-Fluorobenzoyl)benzohydrazide : Forms a 3D framework via N–H⋯O and C–H⋯O bonds, with disorder in fluorine positioning affecting crystal packing .
- This compound : Predicted to exhibit stronger hydrogen bonding due to electron-withdrawing Cl groups, enhancing stability compared to fluoro or hydroxy analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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